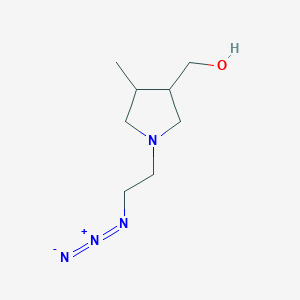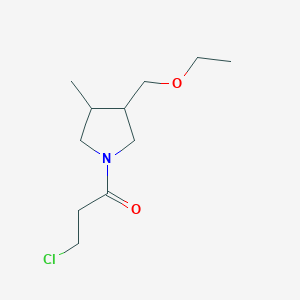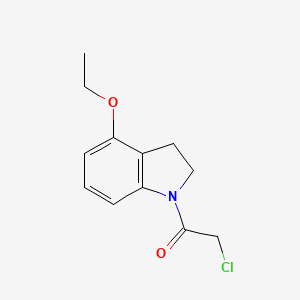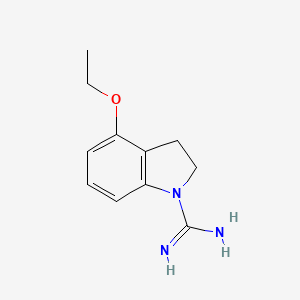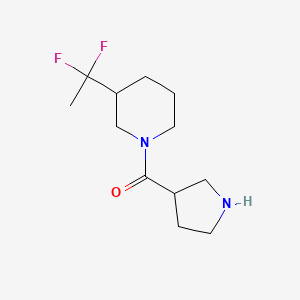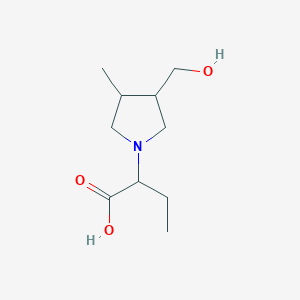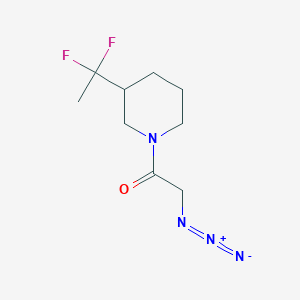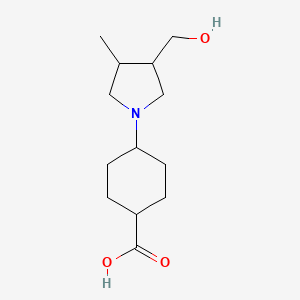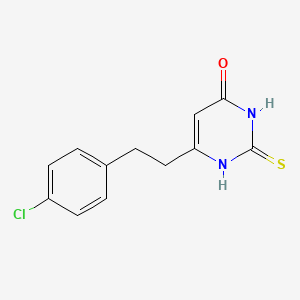
6-(4-chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, or 6-CPT-2-THP, is a synthetic compound with a range of potential applications in scientific research. It is a member of the pyrimidine family, a group of heterocyclic compounds that are important in biochemistry and pharmacology. 6-CPT-2-THP has been studied for its potential use in drug delivery, as a prodrug, and as a potential therapeutic agent.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. The thioxo-dihydropyrimidinone moiety can undergo further chemical transformations to create diverse heterocyclic structures that are often found in pharmacologically active molecules .
Development of Antimicrobial Agents
Research indicates potential for the compound to be modified into agents with antimicrobial properties. The structural motif of dihydropyrimidinones has been associated with antibacterial and antifungal activity, making it a valuable scaffold for developing new antimicrobial drugs .
Anti-Inflammatory Applications
The core structure of the compound is similar to that of known anti-inflammatory agents. This suggests that with appropriate functionalization, it could be developed into a new class of anti-inflammatory medications, particularly for conditions where current treatments are inadequate .
Cancer Research
Compounds with the 4-chlorophenethyl group have shown promise in cancer research. They can be designed to interfere with specific cellular pathways that are overactive in cancer cells, providing a targeted approach to cancer therapy .
Neuroprotective Therapies
The compound’s structure is conducive to modification into neuroprotective agents. These could potentially be used to treat neurodegenerative diseases by protecting neurons from damage or by modulating neurotransmitter systems .
Enzyme Inhibition
Due to its unique structure, the compound could be used to design enzyme inhibitors that have applications in treating various diseases. For example, it could be tailored to inhibit enzymes that are involved in the progression of metabolic disorders .
properties
IUPAC Name |
6-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-9-4-1-8(2-5-9)3-6-10-7-11(16)15-12(17)14-10/h1-2,4-5,7H,3,6H2,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOBLNGGJAPVNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=O)NC(=S)N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


